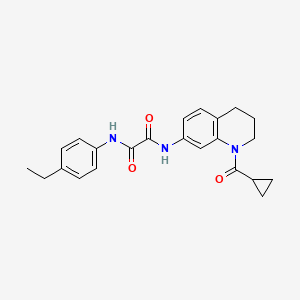

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide

Description

This compound belongs to the ethanediamide class, characterized by a central oxalamide linker bridging a 1,2,3,4-tetrahydroquinoline moiety (functionalized with a cyclopropanecarbonyl group) and a 4-ethylphenyl substituent. A closely related analog, N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide, replaces the ethyl group with a nitro substituent, altering electronic properties and hydrogen-bonding capacity .

Properties

IUPAC Name |

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-2-15-5-10-18(11-6-15)24-21(27)22(28)25-19-12-9-16-4-3-13-26(20(16)14-19)23(29)17-7-8-17/h5-6,9-12,14,17H,2-4,7-8,13H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISMKEDXQMBIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Synthesis of the Tetrahydroquinoline Moiety: This step may involve the hydrogenation of quinoline derivatives under high pressure and temperature conditions.

Coupling Reactions: The final step involves coupling the cyclopropane and tetrahydroquinoline intermediates with ethanediamide using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.

Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: As a ligand in transition metal-catalyzed reactions.

Materials Science: In the development of novel polymers and materials with unique properties.

Biology

Drug Discovery: As a potential lead compound for the development of new pharmaceuticals.

Biological Probes: For studying enzyme activity and protein interactions.

Medicine

Therapeutics: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.

Industry

Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-ethylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the aromatic rings and modifications to the tetrahydroquinoline core. These changes significantly impact melting points, solubility, and biological interactions.

Notes:

- Cyclopropanecarbonyl vs. 2-Oxo-THQ : The cyclopropanecarbonyl group in the target compound may enhance rigidity and resistance to enzymatic degradation compared to the 2-oxo-THQ derivatives in .

- 4-Ethylphenyl vs.

- Melting Points : Compounds with polar substituents (e.g., sulfonamide 24, hydroxy-biphenyl 22) exhibit higher melting points (>230°C) due to hydrogen bonding, whereas the target compound’s ethyl group likely reduces intermolecular interactions, resulting in a lower melting point (unreported but inferred <250°C) .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline core and a cyclopropanecarbonyl group. Its molecular formula is , with a molecular weight of approximately 300.395 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O2 |

| Molecular Weight | 300.395 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.

Biological Targets and Effects

Research indicates that this compound may exhibit various biological effects including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest.

- Antimicrobial Properties : Some findings indicate potential efficacy against bacterial strains, suggesting it could serve as a lead for antibiotic development.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds or derivatives. Key findings include:

-

Anticancer Efficacy :

- A study demonstrated that derivatives of tetrahydroquinoline exhibited cytotoxic effects on breast cancer cells (MCF-7) with IC50 values indicating effective concentrations for inducing cell death.

-

Antimicrobial Activity :

- Research on similar quinoline derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting effectiveness in inhibiting bacterial growth.

-

Mechanistic Insights :

- Studies using molecular docking simulations indicated that the quinoline core interacts favorably with active sites of target enzymes, enhancing binding affinity and specificity.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.